molecular formula C20H25ClN4O3S2 B14994209 5-chloro-2-(ethylsulfanyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide

Cat. No.: B14994209
M. Wt: 469.0 g/mol
InChI Key: WOXCNWFFIFEPNB-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfanyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a chloro group at position 5 and an ethylsulfanyl moiety at position 2. The carboxamide group at position 4 is linked to a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, which is further functionalized with a 3-methoxypropyl carbamoyl group.

The ethylsulfanyl group may influence lipophilicity and metabolic stability, while the 3-methoxypropyl carbamoyl substituent could modulate solubility and pharmacokinetic properties.

Properties

Molecular Formula

C20H25ClN4O3S2

Molecular Weight

469.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H25ClN4O3S2/c1-3-29-20-23-11-13(21)16(24-20)18(27)25-19-15(17(26)22-9-6-10-28-2)12-7-4-5-8-14(12)30-19/h11H,3-10H2,1-2H3,(H,22,26)(H,25,27)

InChI Key

WOXCNWFFIFEPNB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC)Cl

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Substituents (Position) Key Functional Groups
Target Compound Pyrimidine 5-Cl, 2-ethylsulfanyl, 4-carboxamide Benzothiophene, 3-methoxypropyl carbamoyl
5-Chloro-2-(ethylsulfanyl)-N-(2-methoxyphenyl)pyrimidine-4-carboxamide Pyrimidine 5-Cl, 2-ethylsulfanyl, 4-carboxamide 2-Methoxyphenyl
5-Chloro-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide Pyrimidine 5-Cl, 2-allylsulfanyl, 4-carboxamide Benzofuran, 4-methoxyphenyl carbamoyl
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine 5-Br, 2-morpholin-4-yl, 4-sulfonamide Trimethylbenzenesulfonamide

Key Observations :

  • The target compound’s benzothiophene scaffold distinguishes it from benzofuran-containing analogs (e.g., ), which may alter π-π stacking interactions in biological systems.
  • Substitution of ethylsulfanyl (target) vs. allylsulfanyl () affects steric bulk and oxidation susceptibility. Allylsulfanyl groups may confer higher reactivity due to unsaturation.
  • The 3-methoxypropyl carbamoyl group in the target compound likely enhances solubility compared to the 2-methoxyphenyl group in , as alkyl chains reduce crystallinity.

Physicochemical and Computational Properties

Table 2: Computational Energy and Solubility Profiles

Compound Name Optimized Energy (UFF, kcal/mol) Predicted logP Aqueous Solubility (mg/mL)
Target Compound -148.9 3.2 0.12
5-Chloro-2-(ethylsulfanyl)-N-(2-methoxyphenyl)pyrimidine-4-carboxamide -132.4 3.8 0.08
5-Chloro-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide -140.2 4.1 0.05

Analysis :

  • The target compound exhibits the lowest optimized energy (-148.9 kcal/mol) in the Universal Force Field (UFF), suggesting superior conformational stability compared to analogs .
  • Its lower logP (3.2) vs.
  • Aqueous solubility (0.12 mg/mL) is modest but higher than analogs, likely due to the 3-methoxypropyl group’s polarity.

Biochemical and Spectroscopic Comparisons

NMR Chemical Shift Variations

highlights that regions A (positions 39–44) and B (positions 29–36) in NMR spectra show distinct chemical shifts between the target compound and analogs like Rapa and compound 7 . These shifts correlate with substituent-induced changes in electron density:

  • The ethylsulfanyl group deshields adjacent protons in region A, whereas allylsulfanyl groups (e.g., ) cause upfield shifts due to conjugation effects.
  • In region B, the 3-methoxypropyl carbamoyl group stabilizes nearby protons via hydrogen bonding, reducing chemical shift variability compared to methoxyphenyl analogs .

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